Haloxydine

説明

Synthesis Analysis

The synthesis of halogenated compounds, akin to Haloxydine, often involves halogen bonding and halogenation reactions. Halogen bonds are defined as attractive interactions between an electrophilic region associated with a halogen atom and a nucleophilic region in another molecular entity. This interaction is exploited in the design of supramolecular assemblies and influences ligand binding and molecular folding in biological molecules (Auffinger et al., 2004). Moreover, halogen elements like fluorine, chlorine, bromine, and iodine are utilized to modify other compounds such as titanium dioxide for enhanced photocatalytic activities under visible light, indicating the versatility of halogenation in synthesis (Sun et al., 2010).

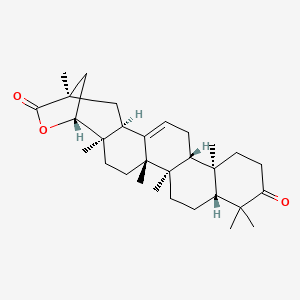

Molecular Structure Analysis

The molecular structure of halogenated compounds is significantly influenced by the presence of halogen atoms. Halogen bonds contribute to the stabilization of inter- and intramolecular interactions, affecting the overall molecular architecture. These interactions are characterized by a directional polarization of the halogen and specific geometric arrangements, which can be crucial for the design of ligands and materials in nanotechnology (Auffinger et al., 2004).

Chemical Reactions and Properties

Halogenated compounds participate in a variety of chemical reactions, showcasing a range of reactivities depending on the halogen involved and the molecular context. For instance, halogen elements modifying TiO2 lead to enhanced surface acidity, formation of surface hydroxyl radicals, and more active sites, illustrating the profound impact of halogenation on chemical properties (Sun et al., 2010). Additionally, enzymatic halogenation and dehalogenation reactions in nature demonstrate the mechanistic diversity and biological significance of halogen-containing compounds (Agarwal et al., 2017).

科学的研究の応用

Medicinal Chemistry : Halogens have been used in therapeutics dating back to early medicine, with iodine from seaweed used to treat goiters. Halogens play a role in defining the affinity of inhibitors through noncovalent interactions known as halogen bonds or X-bonds. These interactions are significant in structure-based drug design and lead compound discovery and optimization during drug development (Ford & Ho, 2016).

Agrochemicals : Over the past 30 years, halogenated compounds have seen significant expansion in agrochemical research and development. The incorporation of halogens into active ingredients is crucial for optimal efficacy, environmental safety, and economic viability of modern agrochemicals. Halogens play a unique role in the design of these products, with the introduction of halogens leading to novel classes of chemical compounds with new modes of action (Jeschke, 2010).

Atmospheric Chemistry : Reactive halogen species, such as iodine monoxide (IO) and bromine oxide (BrO), have been observed in the tropical open ocean marine boundary layer. These halogens impact the oxidizing capacity of the marine boundary layer, contributing to ozone depletion and altering atmospheric chemistry (Mahajan et al., 2010).

Photocatalysis : Halogen elements like fluorine, chlorine, bromine, and iodine have been used to modify TiO2 for photocatalytic oxidation of organic pollutants under visible light irradiation. Halogen modification of TiO2 leads to enhanced activity for organics oxidation under visible light in both aqueous and gas phases (Sun et al., 2010).

Biotechnological Applications of Halophiles : Halophiles, organisms that thrive in high-salinity environments, have potential biotechnological applications. They produce a variety of natural products with potential industrial and pharmaceutical applications. Studies have shown that they can produce enzymes and secondary metabolites useful in various sectors (Selvarajan et al., 2017).

Radiosensitization in Cancer Therapy : Halogenated pyrimidines have been explored for their potential in radiosensitizing cancer cells, particularly in glioma. These compounds, when combined with irradiation, show enhanced therapeutic efficacy (McLaughlin et al., 1993).

Enzymatic Halogenation and Dehalogenation : Halogenated compounds are widespread across all domains of life, performing diverse biological functions. Enzymes that install and remove halogens have evolved to account for the different chemical properties of halogen atoms and their organic substrates. These enzymatic reactions range from simple aromatic substitutions to complex ring structures and are crucial in both biosynthetic and degradative pathways (Agarwal et al., 2017).

特性

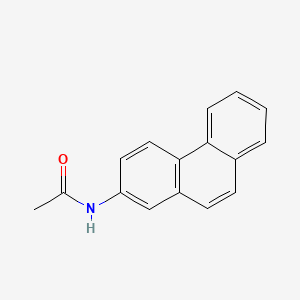

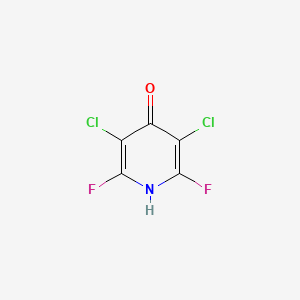

IUPAC Name |

3,5-dichloro-2,6-difluoro-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HCl2F2NO/c6-1-3(11)2(7)5(9)10-4(1)8/h(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJAWMRVEIWPJRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NC(=C(C1=O)Cl)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HCl2F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2042018 | |

| Record name | Haloxydine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Haloxydine | |

CAS RN |

2693-61-0 | |

| Record name | Haloxydine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2693-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Haloxydine [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002693610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Haloxydine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HALOXYDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EY89F0C6PF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-(6-Aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B1199294.png)

![Naphtho[2,1-b]furan](/img/structure/B1199300.png)

![[2-[(9R,11S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B1199302.png)